Welcome to the BenchChem Online Store!
molecular formula C9H10O3 B562361 3,4-Dimethoxy[7-13C]-benzaldehyde CAS No. 1173022-44-0

3,4-Dimethoxy[7-13C]-benzaldehyde

Cat. No. B562361
M. Wt: 167.168
InChI Key: WJUFSDZVCOTFON-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06169213A

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 269 mg (1.60 mmol) of 3,4-dimethoxybenzyl alcohol in 1 ml of ethanol. 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide were added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 92% of 3,4-dimethoxybenzaldehyde.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
269 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
32.1 mg
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.P([O-])(O)(O)=O.[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:40][O:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[O:50][CH3:51])[CH2:45][OH:46].NC1C=CC=C2C(N(O)C(=O)C=12)=O.CCN1C2C=CC(S([O-])(=O)=O)=CC=2S/C/1=N\N=C1/SC2C=C(S([O-])(=O)=O)C=CC=2N/1CC.[NH4+].[NH4+]>C(O)C>[CH3:40][O:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[O:50][CH3:51])[CH:45]=[O:46] |f:0.1.2.3,4.5,9.10.11|

Inputs

Step One
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
269 mg
Type
reactant
Smiles
COC=1C=C(CO)C=CC1OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
32.1 mg
Type
reactant
Smiles
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
Step Six
Name
aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluting to 1/4)
EXTRACTION
Type
EXTRACTION
Details
After a reaction time of 22 hours, the reaction solution was extracted with chloroform
Duration
22 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06169213A

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 269 mg (1.60 mmol) of 3,4-dimethoxybenzyl alcohol in 1 ml of ethanol. 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide were added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 92% of 3,4-dimethoxybenzaldehyde.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
269 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
32.1 mg
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.P([O-])(O)(O)=O.[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[CH3:40][O:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[O:50][CH3:51])[CH2:45][OH:46].NC1C=CC=C2C(N(O)C(=O)C=12)=O.CCN1C2C=CC(S([O-])(=O)=O)=CC=2S/C/1=N\N=C1/SC2C=C(S([O-])(=O)=O)C=CC=2N/1CC.[NH4+].[NH4+]>C(O)C>[CH3:40][O:41][C:42]1[CH:43]=[C:44]([CH:47]=[CH:48][C:49]=1[O:50][CH3:51])[CH:45]=[O:46] |f:0.1.2.3,4.5,9.10.11|

Inputs

Step One
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
269 mg
Type
reactant
Smiles
COC=1C=C(CO)C=CC1OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
32.1 mg
Type
reactant
Smiles
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
Step Six
Name
aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluting to 1/4)
EXTRACTION
Type
EXTRACTION
Details
After a reaction time of 22 hours, the reaction solution was extracted with chloroform
Duration
22 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.